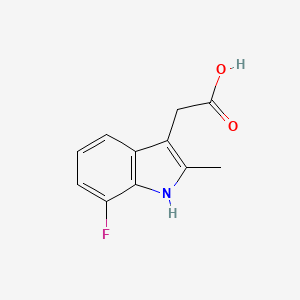

(7-Fluor-2-methyl-1H-indol-3-yl)essigsäure

Übersicht

Beschreibung

“(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a chemical compound with the molecular formula C11H10FNO2 . It has a molecular weight of 207.2 .

Molecular Structure Analysis

The InChI code for “(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is 1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) .

Physical And Chemical Properties Analysis

“(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 189.21 g/mol .

Wissenschaftliche Forschungsanwendungen

Biotechnologische Produktion

Indole: , wie (7-Fluor-2-methyl-1H-indol-3-yl)essigsäure, sind für ihre biotechnologischen Produktionsmöglichkeiten wertvoll. Sie können von Bakterien und Pflanzen produziert werden und dienen als Signalmoleküle. In der Biotechnologie werden diese Verbindungen für Geschmacks- und Duftstoffanwendungen in der Lebensmittelindustrie oder Parfümerie verwendet. Darüber hinaus können sie zu halogenierten und oxygenierten Verbindungen derivatisiert werden, die als natürliche Farbstoffe dienen oder eine biologische Aktivität mit therapeutischem Potenzial aufweisen .

Pharmazeutische Anwendungen

Das Indolringsystem ist in der pharmazeutischen Chemie eine „privilegierte Struktur“ aufgrund seiner hoch affinen Bindung an viele Rezeptoren. Substituierte Indole sind für ihre Antitumor-, antibakteriellen, antiviralen und antimykotischen Aktivitäten bekannt. Die spezifische Verbindung in Frage könnte potenziell bei der Entwicklung neuer Medikamente mit diesen Eigenschaften eingesetzt werden .

Antivirale Aktivität

Indolderivate haben sich als vielversprechend für die Verwendung als antivirale Mittel erwiesen. Beispielsweise wurde berichtet, dass bestimmte Indolderivate Influenza A und andere Viren hemmen. Dies deutet darauf hin, dass this compound auf ihre antiviralen Eigenschaften untersucht werden könnte, was möglicherweise zu neuen Behandlungen für Virusinfektionen führen könnte .

Entzündungshemmende und Antikrebs-Eigenschaften

Indolderivate sind auch für ihre entzündungshemmenden und krebshemmenden Eigenschaften bekannt. Die Forschung an ähnlichen Verbindungen hat gezeigt, dass sie eine bedeutende Rolle bei der Behandlung von Entzündungen und Krebs spielen können. Dies eröffnet Möglichkeiten für this compound, die in der Forschung zu diesen medizinischen Erkrankungen eingesetzt werden kann .

Antimikrobielle Aktivität

Die antimikrobielle Aktivität von Indolderivaten ist ein weiteres interessantes Gebiet. Studien haben gezeigt, dass bestimmte Indole bakterielle Infektionen effektiv bekämpfen können, was darauf hindeutet, dass this compound Anwendungen bei der Entwicklung neuer antimikrobieller Behandlungen haben könnte .

Enzymhemmung

Indole wurden auf ihre Enzymhemmungseigenschaften untersucht, die bei der Behandlung verschiedener Krankheiten von entscheidender Bedeutung sein können. Durch die Hemmung spezifischer Enzyme können Indolderivate den Krankheitsverlauf beeinflussen, was sie für die therapeutische Forschung wertvoll macht .

Safety and Hazards

Zukünftige Richtungen

Indole derivatives, such as “(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid”, are promising molecules with various biological activities. They have attracted increasing attention in recent years for the treatment of various disorders. Future research may focus on exploring their potential therapeutic applications .

Wirkmechanismus

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

For example, some indole derivatives have been found to inhibit the replication of certain viruses, indicating their involvement in antiviral pathways .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid, have been shown to bind with high affinity to multiple receptors, influencing various biochemical pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.

Cellular Effects

The effects of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid may alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives are known to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid may activate certain receptors, leading to downstream signaling events that modulate cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid in in vitro or in vivo studies may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects are often noted, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of metabolites within cells, thereby affecting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid within cells can influence its activity and function, with certain cellular compartments being more favorable for its action.

Subcellular Localization

The subcellular localization of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid can affect its interactions with biomolecules and its overall biological activity, with certain subcellular environments being more conducive to its action.

Eigenschaften

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLVJYXNRARBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405794 | |

| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383131-67-7 | |

| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)